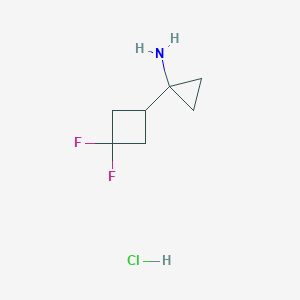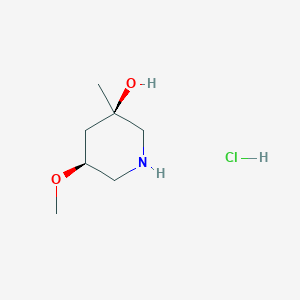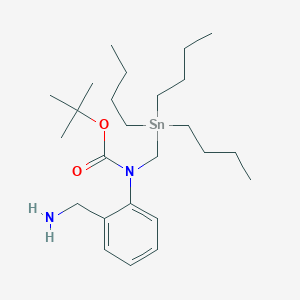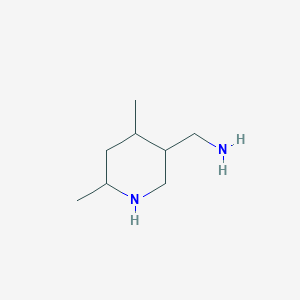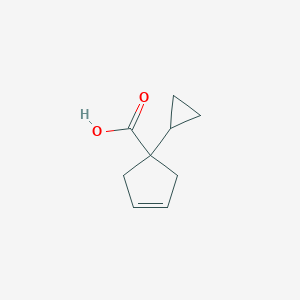
1-Cyclopropylcyclopent-3-ene-1-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropylcyclopent-3-ene-1-carboxylicacid is an organic compound characterized by a cyclopropyl group attached to a cyclopentene ring, which in turn is bonded to a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclopropylcyclopent-3-ene-1-carboxylicacid can be synthesized through several methods. One common approach involves the cycloaddition reaction of phenacylmalononitriles with o-hydroxychalcones in the presence of triethylamine in ethanol at room temperature . This method yields multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity.
Industrial Production Methods: Industrial production of this compound may involve the hydrolysis of cyclopropyl cyanide or the action of alkali on ethyl γ-chlorobutyrate . These methods are scalable and can be optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclopropylcyclopent-3-ene-1-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amides or esters.
Applications De Recherche Scientifique
1-Cyclopropylcyclopent-3-ene-1-carboxylicacid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Cyclopropylcyclopent-3-ene-1-carboxylicacid involves its interaction with specific molecular targets and pathways. For example, the compound can undergo cycloaddition reactions with alkenes to form cyclopropane derivatives . These reactions are facilitated by the formation of carbenes or carbenoids, which are highly reactive intermediates.
Comparaison Avec Des Composés Similaires
1-Cyclopropylcyclopent-3-ene-1-carboxylicacid can be compared with other cycloalkane derivatives:
Cyclopropane: Similar in reactivity due to the strained ring structure, but lacks the carboxylic acid group.
Cyclopentane: Less reactive due to the absence of the cyclopropyl group and the double bond.
Cyclohexane: More stable and less reactive compared to cyclopropylcyclopentene derivatives.
Propriétés
Formule moléculaire |
C9H12O2 |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
1-cyclopropylcyclopent-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c10-8(11)9(7-3-4-7)5-1-2-6-9/h1-2,7H,3-6H2,(H,10,11) |
Clé InChI |
WZYQWSLDRGYGAX-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2(CC=CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


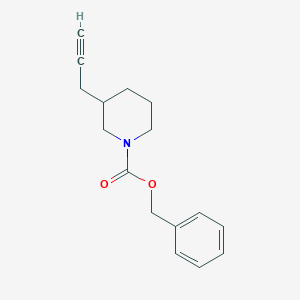
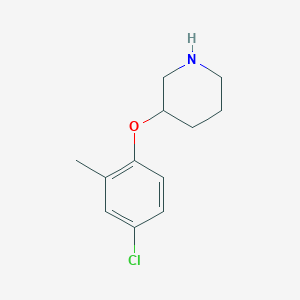
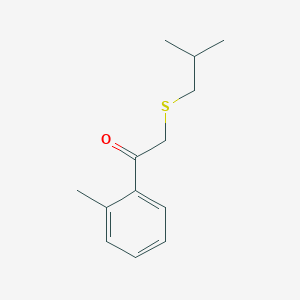
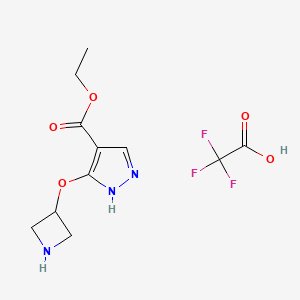
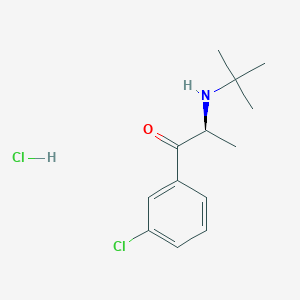
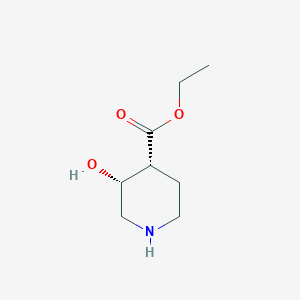
![N-methyl-N-[(2-propen-1-yloxy)carbonyl]-beta-alanine](/img/structure/B13506204.png)

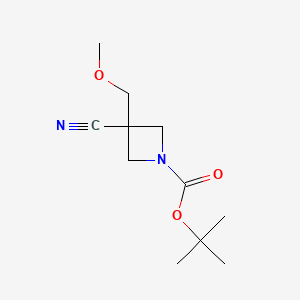
![tert-butyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate](/img/structure/B13506221.png)
